Cas no 21354-74-5 (2-(4-hydroxy-2,6-dimethylphenyl)acetic acid)

2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 4-hydroxy-2,6-dimethyl-
- 2-(4-hydroxy-2,6-dimethylphenyl)acetic acid
- 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid
- EN300-3007957
- SCHEMBL9780872
- Z1262518831
- 4-Hydroxy-2,6-dimethylbenzeneacetic acid
- AHBSZAKDLWLFCF-UHFFFAOYSA-N
- G61990
- DTXSID001276298
- 21354-74-5
-
- MDL: MFCD20641370
- インチ: InChI=1S/C10H12O3/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)
- InChIKey: AHBSZAKDLWLFCF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.078644241Da
- どういたいしつりょう: 180.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57.5Ų
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009725-500mg |
2,6-Dimethyl-4-hydroxyphenylacetic acid |
21354-74-5 | 97% | 500mg |
$815.00 | 2023-09-02 | |
Enamine | EN300-3007957-0.25g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95.0% | 0.25g |
$546.0 | 2025-03-19 | |
Enamine | EN300-3007957-2.5g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
Enamine | EN300-3007957-10g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95% | 10g |
$4729.0 | 2023-09-06 | |
1PlusChem | 1P01PUA7-100mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 100mg |
$536.00 | 2023-12-19 | |
Aaron | AR01PUIJ-250mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 250mg |
$776.00 | 2025-02-14 | |
1PlusChem | 1P01PUA7-1g |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 1g |
$1422.00 | 2023-12-19 | |
1PlusChem | 1P01PUA7-50mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 50mg |
$368.00 | 2023-12-19 | |
1PlusChem | 1P01PUA7-500mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 500mg |
$1123.00 | 2023-12-19 | |
1PlusChem | 1P01PUA7-10g |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 10g |
$5907.00 | 2023-12-19 |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-(4-hydroxy-2,6-dimethylphenyl)acetic acidに関する追加情報
Benzeneacetic Acid, 4-Hydroxy-2,6-Dimethyl: A Comprehensive Overview
CAS No. 21354-74-5 refers to a unique organic compound known as Benzeneacetic acid, 4-hydroxy-2,6-dimethyl. This compound belongs to the family of aromatic carboxylic acids and has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and organic chemistry. The term Benzeneacetic acid itself indicates a benzene ring substituted with an acetic acid group (-COOH), while the suffix -4-hydroxy-2,6-dimethyl specifies the positions of hydroxyl and methyl substituents on the benzene ring.
The structure of Benzeneacetic acid, 4-hydroxy-2,6-dimethyl is characterized by a benzene ring with three substituents: two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This configuration imparts the molecule with distinct chemical properties, making it a subject of interest for researchers exploring aromatic compounds with hydroxyl and methyl functionalities.
One of the key aspects of this compound is its ability to participate in various chemical reactions due to the presence of the carboxylic acid group. The -COOH moiety allows for nucleophilic acyl substitution, which can lead to the formation of esters, amides, or other derivatives. Additionally, the hydroxyl group at position 4 introduces hydrophilicity into the molecule, enhancing its solubility in polar solvents and making it amenable to a wide range of aqueous reactions.
Recent studies have highlighted the potential of Benzeneacetic acid, 4-hydroxy-2,6-dimethyl as a precursor for the synthesis of more complex aromatic compounds. For instance, its methyl groups at positions 2 and 6 can serve as directing groups for further substitution reactions, enabling the construction of highly functionalized aromatic systems. This property makes it particularly valuable in pharmaceutical research, where the creation of diverse chemical structures is essential for drug discovery.
Another area of interest lies in the compound's role as a model system for studying the electronic effects of substituents on aromatic rings. The methyl groups at positions 2 and 6 are electron-donating through their inductive effect, while the hydroxyl group at position 4 is electron-withdrawing due to its ability to stabilize negative charge via resonance. This combination creates an intriguing balance of electronic influences, which can be leveraged to explore fundamental chemical principles or design molecules with tailored reactivity.
Furthermore, the compound's hydrophilic nature and reactive functional groups make it a promising candidate for bioconjugation techniques. By linking this molecule to biologically active moieties such as proteins, antibodies, or imaging agents, researchers can create targeted delivery systems or biosensors with enhanced functionality. This approach aligns with current trends in biomedical engineering, where multifunctional molecules are increasingly sought after for their potential to address complex medical challenges.
Recent advancements in synthetic chemistry have also facilitated the efficient synthesis of Benzeneacetic acid, 4-hydroxy-2,6-dimethyl. For example, a combination of Friedel-Crafts alkylation and hydroxylation reactions can be employed to introduce the methyl and hydroxyl substituents onto the benzene ring in a controlled manner. Such methods not only improve yield but also reduce the environmental footprint of the synthesis process, aligning with global efforts to promote sustainable chemistry.
Looking ahead, the study of Benzeneacetic acid, 4-hydroxy-2,6-dimethyl is expected to contribute to our understanding of aromatic chemistry and its applications in medicine and biotechnology. As researchers continue to uncover new properties and uses for this compound, it is poised to play a significant role in the development of innovative therapeutic agents and diagnostic tools.
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